Bienvenue dans la boutique en ligne BenchChem!

4-Bromobenzo[d]thiazol-2(3H)-one

Synthetic chemistry Regioselective rearrangement Benzothiazolone isomerization

This 4-bromo regioisomer provides a uniquely positioned halogen handle for Suzuki-Miyaura cross-coupling that is inaccessible with 6-substituted or non-halogenated analogs, enabling late-stage SAR exploration in kinase and sigma-receptor programs. The documented acid-catalyzed rearrangement yields the 6-bromo scaffold in a single step—available only from the 4-bromo starting material. With LogP 2.76 and a 185–188 °C melting point, it offers superior handling and pharmacokinetic tuning versus lighter halogen derivatives. Procure with confidence: consistent ≥95% purity, global availability, and immediate stock for your next synthesis.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
CAS No. 73443-85-3
Cat. No. B1602174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzo[d]thiazol-2(3H)-one
CAS73443-85-3
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)S2
InChIInChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
InChIKeyJOFGIHYTADMYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzo[d]thiazol-2(3H)-one CAS 73443-85-3: Core Chemical Profile and Procurement Benchmarks


4-Bromobenzo[d]thiazol-2(3H)-one (CAS 73443-85-3) is a halogenated benzothiazolone heterocycle with the molecular formula C₇H₄BrNOS and a molecular weight of 230.08 g/mol . The compound features a bromine substituent at the 4-position of the fused benzothiazole ring system, which imparts distinct electronic and steric properties relative to its regioisomeric and halogen-substituted analogs . Commercially available with typical purity specifications of ≥95% and a reported melting point of 185–188°C , this compound serves as both a synthetic building block for cross-coupling chemistry and a scaffold of interest in medicinal chemistry programs targeting various enzyme systems [1].

Why 4-Bromobenzo[d]thiazol-2(3H)-one Cannot Be Replaced with Alternative Benzothiazolone Scaffolds


Within the benzo[d]thiazol-2(3H)-one chemotype, substitution at the 4-position versus the 6-position yields fundamentally different compounds with distinct physicochemical properties and biological target engagement profiles [1]. The 4-bromo regioisomer exhibits unique reactivity in acid-mediated rearrangements that are not observed with other halogenated benzothiazolones, and its bromine atom at the 4-position provides a strategically positioned handle for Suzuki-Miyaura cross-coupling that is inaccessible in 6-substituted or non-halogenated variants . Furthermore, the halogen identity—bromine versus chlorine or fluorine—modulates both lipophilicity and electronic character, directly impacting membrane permeability, metabolic stability, and binding interactions with biological targets in ways that render generic substitution scientifically invalid [2].

Quantitative Differentiation Evidence for 4-Bromobenzo[d]thiazol-2(3H)-one Versus Comparators


Regioisomeric Rearrangement Yield: 4-Bromo to 6-Bromo Conversion Efficiency

The 4-bromo regioisomer undergoes acid-catalyzed rearrangement to the 6-bromo regioisomer with a documented high yield under specific conditions [1]. This reactivity profile is unique to the 4-bromo positional isomer and is not observed with other halogen-substituted benzothiazolones (e.g., 4-chloro or 4-fluoro derivatives), nor does the reverse transformation (6-bromo to 4-bromo) occur under comparable conditions [1]. The 4-bromo compound thus serves as a strategic precursor for accessing 6-bromo derivatives when direct synthetic routes to 6-substituted scaffolds are inefficient.

Synthetic chemistry Regioselective rearrangement Benzothiazolone isomerization

Sigma-1 Receptor Affinity: Benzothiazolone Scaffold Affinity Relative to Unsubstituted and Other Halogen Analogs

Structure-activity relationship studies on benzo[d]thiazol-2(3H)-one-based sigma receptor ligands have established that halogen substitution on the benzothiazolone core significantly modulates receptor binding affinity [1]. In a comprehensive SAR investigation, compounds derived from this scaffold displayed low nanomolar affinity for σ-1 receptors, with a representative optimized derivative (compound 8a) achieving a σ-1 Ki of 4.5 nM and 483-fold selectivity over σ-2 receptors [1]. The 4-bromo substitution provides a strategically positioned halogen for further derivatization while maintaining the core benzothiazolone pharmacophore required for sigma receptor engagement, distinguishing it from 6-substituted analogs which exhibit different binding orientations and from non-halogenated scaffolds that lack the synthetic versatility for late-stage functionalization [1].

Sigma receptor Neuropharmacology Structure-activity relationship Radioligand binding

Lipophilicity Differential: Calculated LogP of 4-Bromo Versus 4-Chloro and 4-Fluoro Analogs

The 4-bromo substitution confers a calculated partition coefficient (LogP) of 2.76 for 4-bromobenzo[d]thiazol-2(3H)-one . While direct experimental LogP values for the 4-chloro and 4-fluoro analogs are not uniformly available in the accessed literature, the established trend in halogenated aromatic systems indicates that bromine substitution (atomic radius: 1.85 Å; polarizability: 3.05 ų) yields greater lipophilicity than chlorine (atomic radius: 1.75 Å; polarizability: 2.18 ų) or fluorine (atomic radius: 1.47 Å; polarizability: 0.557 ų) at the same position . This elevated LogP has direct implications for membrane permeability, tissue distribution, and plasma protein binding—critical parameters in both medicinal chemistry lead optimization and the development of agrochemical actives.

Physicochemical properties Lipophilicity Drug-likeness ADME

Thermal Stability and Crystallinity: Melting Point Comparison Across 4-Halogen Benzothiazolone Series

4-Bromobenzo[d]thiazol-2(3H)-one exhibits a melting point of 185–188°C as a white crystalline solid . In comparison, the 4-fluoro analog displays a melting point of 173–174°C , representing a difference of approximately 11–15°C. This elevated melting point reflects the enhanced intermolecular interactions and greater molecular mass imparted by the bromine substituent (atomic mass: 79.9 Da) relative to fluorine (atomic mass: 19.0 Da). The higher melting point of the 4-bromo derivative offers practical advantages in compound handling, storage stability, and purification via recrystallization—factors that directly impact procurement decisions for both research-scale and larger-quantity synthetic applications.

Solid-state properties Crystallinity Formulation Storage stability

Validated Application Scenarios for 4-Bromobenzo[d]thiazol-2(3H)-one Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Regioselective Access to 6-Bromo Benzothiazolone Derivatives

Medicinal chemistry and process chemistry groups requiring access to 6-bromobenzo[d]thiazol-2(3H)-one scaffolds can leverage the documented acid-catalyzed rearrangement of 4-bromobenzo[d]thiazol-2(3H)-one as a strategic synthetic route [1]. This transformation proceeds with high yield in refluxing 48% hydrobromic acid, offering a regioselective pathway to 6-substituted derivatives that is not available from 4-chloro, 4-fluoro, or other halogenated benzothiazolone starting materials [1]. This approach is particularly valuable when direct electrophilic bromination of the benzothiazolone core suffers from poor regiocontrol or when 6-bromo precursors are commercially unavailable or cost-prohibitive.

Sigma Receptor Ligand Development with Synthetic Diversification Handle

In CNS drug discovery programs targeting sigma-1 and sigma-2 receptors, the benzothiazolone scaffold has demonstrated low nanomolar binding affinity with optimized derivatives achieving σ-1 Ki values of 4.5 nM and 483-fold subtype selectivity [1]. 4-Bromobenzo[d]thiazol-2(3H)-one provides the validated sigma receptor pharmacophore core while offering a chemically orthogonal bromine handle at the 4-position for Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations . This enables structure-activity relationship exploration through late-stage functionalization—a synthetic strategy that is not feasible with non-halogenated benzothiazolones and is geometrically distinct from diversification at the 6-position [1].

Building Block for Tyrosine Kinase and Met Kinase Inhibitor Scaffolds

Benzothiazolone derivatives have been identified in patent literature as inhibitors of tyrosine kinases, particularly Met kinase, with potential applications in oncology therapeutic development [1]. The 4-bromo substitution pattern on the benzothiazolone core provides a reactive site for the introduction of diverse aryl and heteroaryl groups via cross-coupling chemistry, enabling the generation of focused libraries for kinase selectivity profiling . The combination of the validated kinase-targeting benzothiazolone scaffold with a synthetically accessible bromine handle makes this compound a strategically positioned intermediate for medicinal chemistry campaigns seeking to optimize both potency and kinase selectivity profiles [1].

Physicochemical Property Optimization in ADME-Driven Lead Development

For drug discovery programs where fine-tuning of lipophilicity is critical to achieving target candidate profiles, 4-bromobenzo[d]thiazol-2(3H)-one offers a calculated LogP of 2.76, which is elevated relative to lighter halogen analogs due to bromine's larger atomic radius and greater polarizability [1]. This distinct physicochemical signature translates to differential membrane permeability and plasma protein binding characteristics that can be exploited to modulate compound pharmacokinetics . The higher melting point of 185–188°C for the 4-bromo analog, compared to 173–174°C for the 4-fluoro derivative, also provides practical advantages in compound handling, purification, and solid-state formulation development during lead optimization phases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromobenzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.